5-(o-Tolyl)-1H-tetrazole

概要

説明

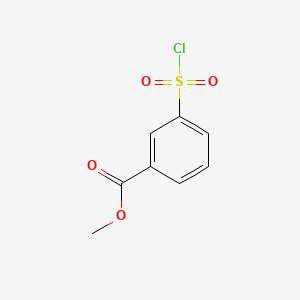

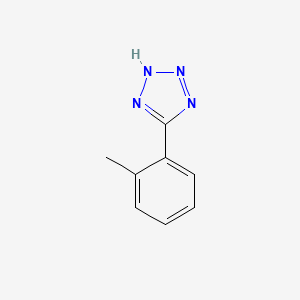

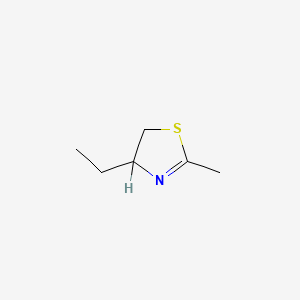

5-(o-Tolyl)-1H-tetrazole is a chemical compound with the molecular weight of 160.18 . The IUPAC name for this compound is 5-(2-methylphenyl)-1H-tetraazole .

Synthesis Analysis

The synthesis of compounds similar to 5-(o-Tolyl)-1H-tetrazole, such as o-Tolyl benzonitrile (OTBN), has been reported in the literature . The classical methods for the synthesis of OTBN involve Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of OTBN include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .Molecular Structure Analysis

While specific information on the molecular structure analysis of 5-(o-Tolyl)-1H-tetrazole was not found, similar compounds have been studied. For instance, triazole compounds have been synthesized and characterized by elemental analyses, Molecular Hirshfeld Surface, Frontier Molecular Orbitals, Potential Energy Surface, Thermodynamic Properties analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(o-Tolyl)-1H-tetrazole have been studied. For instance, o-Tolyl benzonitrile (OTBN) is a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan . The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .Physical And Chemical Properties Analysis

5-(o-Tolyl)-1H-tetrazole is a solid compound . It should be stored in a sealed, dry environment at temperatures between 2-8°C .科学的研究の応用

5-(o-Tolyl)tetrazole: A Comprehensive Analysis of Scientific Research Applications

Medicinal Chemistry Bioisosteric Replacement: 5-(o-Tolyl)tetrazole is used in medicinal chemistry as a bioisosteric replacement for carboxylic acids. This application takes advantage of the tetrazole moiety’s ability to mimic the electronic and physical properties of carboxylic acids, which can improve the pharmacokinetic properties of drugs .

Drug Synthesis Clinical Drugs Component: The tetrazole ring is a component in various clinical drugs, such as losartan, cefazolin, and alfentanil. While not explicitly stated for 5-(o-Tolyl)tetrazole, its structural similarity to other 5-substituted tetrazoles suggests potential use in the synthesis of new pharmaceuticals .

Oligonucleotide Synthesis Acidic Activator: Tetrazoles are widely employed in oligonucleotide synthesis as acidic activators of the coupling process. The specific role of 5-(o-Tolyl)tetrazole in this field could involve facilitating the synthesis of oligonucleotides for therapeutic or diagnostic purposes .

Coordination Chemistry Ligand Synthesis: Tetrazoles can act as ligands in coordination chemistry, forming complexes with various metals. The 5-(o-Tolyl) group could potentially influence the binding affinity and selectivity of metal ions, leading to applications in catalysis or material science .

Analytical Chemistry Colorimetric and Fluorometric Probes: The tetrazole ring can be incorporated into colorimetric and fluorometric probes due to its ability to undergo specific reactions that result in a color change or fluorescence. This property could be utilized in the development of sensors or assays .

Agricultural Chemistry Pesticide Development: The reactivity and structural diversity of tetrazoles make them candidates for pesticide development. 5-(o-Tolyl)tetrazole could be explored for its pesticidal properties, potentially leading to new agrochemicals .

Material Science Energetic Materials: Tetrazoles are known for their high energy content, which makes them suitable for use in energetic materials such as propellants or explosives. The o-tolyl group in 5-(o-Tolyl)tetrazole might confer unique energetic properties that could be harnessed in this field .

Organic Synthesis Building Blocks: Due to their high reactivity, tetrazoles serve as building blocks in organic synthesis, enabling the construction of complex molecules. 5-(o-Tolyl)tetrazole could be used to introduce specific functional groups or structural motifs into target molecules .

Recent Advances in the Synthesis of 5-Substituted 1H … - Thieme A Click Chemistry Approach to Tetrazoles: Recent Advances Multifaceted Chemistry of Tetrazole. Synthesis, Uses, and … Green Methodologies for Tetrazole Synthesis from Different Starting … Tetrazolium Compounds: Synthesis and Applications in Medicine - MDPI

作用機序

Target of Action

It’s worth noting that tetrazole derivatives, in general, have been found to inhibit the fungal enzyme cytochrome p450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Tetrazole derivatives, including 5-(o-tolyl)tetrazole, are known to interact with their targets by inhibiting the activity of the targeted enzymes . This inhibition disrupts the normal functioning of the enzyme, leading to the desired therapeutic effects .

Biochemical Pathways

Given that tetrazole derivatives are known to inhibit cytochrome p450, it can be inferred that 5-(o-tolyl)tetrazole may affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway can lead to alterations in the integrity and function of the fungal cell membrane, thereby exerting an antifungal effect .

Pharmacokinetics

Tetrazoles are generally known for their good bioavailability and metabolic stability . These properties make them suitable for use in pharmaceutical applications .

Result of Action

Based on the known actions of tetrazole derivatives, it can be inferred that 5-(o-tolyl)tetrazole may exert its effects by disrupting the normal functioning of targeted enzymes, leading to alterations in cellular processes .

Safety and Hazards

将来の方向性

Research on compounds similar to 5-(o-Tolyl)-1H-tetrazole is ongoing. For instance, studies on the rearrangements of o-tolyl aryl ethers, amines, and sulfides with the Grubbs–Stoltz reagent (Et3SiH + KOtBu) were recently announced . These studies highlight the competition between the reactive intermediates formed by the Et3SiH/KOtBu system .

特性

IUPAC Name |

5-(2-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-4-2-3-5-7(6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBUOESFHRORQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342575 | |

| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(o-Tolyl)-1H-tetrazole | |

CAS RN |

51449-86-6 | |

| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 5-(2-Methylphenyl)-1H-tetrazole and how can it be characterized?

A1: 5-(2-Methylphenyl)-1H-tetrazole (C₈H₈N₄) is an organic compound featuring a tetrazole ring substituted with a 2-methylphenyl group. This structure can be confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy can identify the characteristic stretching vibrations of the tetrazole ring and the methyl group. [, , ] Additionally, X-ray single crystal diffraction can provide detailed information about the compound's crystal structure and molecular geometry. [, ]

Q2: How does the structure of 5-(2-Methylphenyl)-1H-tetrazole and its derivatives influence their anticonvulsant activity?

A2: Research suggests that the presence of the 2-methylphenyl group in 5-(2-Methylphenyl)-1H-tetrazole derivatives plays a crucial role in their anticonvulsant activity. For example, the compound 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) exhibited significant anticonvulsant activity against seizures induced by maximal electroshock (MES). [] This suggests that modifications to the substituents on the tetrazole ring can significantly impact the compound's pharmacological profile. Further studies exploring structure-activity relationships (SAR) are needed to optimize the anticonvulsant potential of this class of compounds. []

Q3: Can 5-(2-Methylphenyl)-1H-tetrazole be used to construct metal-organic frameworks (MOFs), and if so, what are the potential implications?

A3: Yes, research has shown that 5-(2-Methylphenyl)-1H-tetrazole can act as an organic ligand in the formation of MOFs. [] For instance, it has been successfully incorporated into polyoxometalate-based compounds, forming intricate structures such as silver cycles and belts. These findings highlight the potential of this compound as a building block for creating novel materials with interesting properties, potentially impacting fields like catalysis, gas storage, and sensing. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)

![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)

![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)